N'-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide
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Overview
Description
N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of both methoxy and hydroxy functional groups, which contribute to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2,4-dihydroxybenzohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:
[ \text{3,4-Dimethoxybenzaldehyde} + \text{2,4-Dihydroxybenzohydrazide} \rightarrow \text{N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor in enzymatic reactions, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism by which N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-Dimethoxybenzylidene)-2-methylbenzohydrazide
- N’-(3,4-Dimethoxybenzylidene)-2-hydroxybenzohydrazide
- N,N’-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate
Uniqueness
N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide is unique due to the presence of both methoxy and hydroxy groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
393538-00-6 |
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Molecular Formula |
C16H16N2O5 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-3-10(7-15(14)23-2)9-17-18-16(21)12-5-4-11(19)8-13(12)20/h3-9,19-20H,1-2H3,(H,18,21)/b17-9+ |
InChI Key |
HXVCUQVTJGBGRN-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)OC |
Origin of Product |
United States |
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